(5-Bromo-2-chloro-4-fluorophenyl)methanol
Description
Contextualization within Halogenated Aromatic Alcohol Chemistry
Halogenated aromatic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that is also substituted with one or more halogen atoms. The presence and position of these halogens significantly influence the chemical and physical properties of the molecule. acs.org Halogenation can alter the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol moiety.
(5-Bromo-2-chloro-4-fluorophenyl)methanol is a prime example of a polyhalogenated benzyl (B1604629) alcohol. The interplay of the different halogens—bromo, chloro, and fluoro—at specific positions on the phenyl ring creates a unique electronic landscape, influencing its reactivity and potential applications. The study of such compounds is crucial for understanding structure-activity relationships in more complex molecules.
Significance of Functionalized Benzyl Alcohols in Organic Synthesis and Medicinal Chemistry
Functionalized benzyl alcohols are fundamental building blocks in organic synthesis due to the reactivity of the hydroxyl group. organic-chemistry.orgresearchgate.net This functional group can be easily converted into other functionalities, such as aldehydes, carboxylic acids, ethers, and esters, or it can be displaced in nucleophilic substitution reactions. researchgate.net The aromatic ring can also undergo further substitution reactions, allowing for the construction of complex molecular architectures.
In medicinal chemistry, the benzyl alcohol motif is present in numerous drug molecules. researchgate.net The introduction of halogens into the aromatic ring can enhance the pharmacological properties of a compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets. ethernet.edu.et Therefore, halogenated benzyl alcohols like this compound are valuable precursors for the synthesis of novel therapeutic agents.
Overview of Research Trajectories for this compound Derivatives
While dedicated research solely on this compound is not extensively documented in publicly available literature, its significance can be inferred from the applications of its derivatives. A key research trajectory for compounds of this nature lies in their use as intermediates in the synthesis of pharmaceutically active compounds.
For instance, the corresponding ketone, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216), is a known precursor in the synthesis of key intermediates for empagliflozin (B1684318), a drug used to treat type 2 diabetes. google.com The reduction of this ketone would directly yield this compound, highlighting its potential role in the synthesis of SGLT2 inhibitors and other bioactive molecules. Future research is likely to focus on the development of efficient synthetic methodologies utilizing this alcohol and the exploration of the biological activities of its derivatives.
Interactive Data Tables
Below are interactive data tables summarizing key information about this compound and a plausible synthetic reaction.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1313512-86-5 |
| Molecular Formula | C7H5BrClFO |
| Molecular Weight | 239.47 g/mol |
| Appearance | Solid (predicted) |
Table 2: Plausible Synthesis of this compound
| Reactant | Reagent | Product | Reaction Type |
| (5-Bromo-2-chloro-4-fluorophenyl)methanone | Sodium borohydride (B1222165) (NaBH4) | This compound | Reduction |
Properties
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWRRHCRKHEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 4 Fluorophenyl Methanol
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For (5-Bromo-2-chloro-4-fluorophenyl)methanol (C7H5BrClFO), the precise mass of the molecular ion can be calculated based on the isotopic masses of its constituent atoms. The presence of bromine and chlorine, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), results in a distinctive isotopic cluster for the molecular ion in the mass spectrum, further confirming the compound's identity.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Isotope Combination | Theoretical m/z | Relative Abundance (%) |
| 12C71H579Br35Cl19F16O | 237.9223 | 100.0 |
| 12C71H581Br35Cl19F16O | 239.9202 | 97.3 |
| 12C71H579Br37Cl19F16O | 239.9193 | 32.5 |
| 12C71H581Br37Cl19F16O | 241.9173 | 31.6 |
Note: Data is theoretical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS can be employed to determine its purity and to study its behavior under specific chromatographic conditions. The retention time of the compound is dependent on factors such as the stationary phase, mobile phase composition, and flow rate. Following chromatographic separation, the mass spectrometer provides mass information for the eluting components, confirming the identity of the target compound and any impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the substituted benzene (B151609) ring. The positions and intensities of the absorption maxima (λmax) are influenced by the electronic effects of the substituents (bromo, chloro, fluoro, and hydroxymethyl groups) on the aromatic ring. These substituents can cause shifts in the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths.
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.
Determination of Intramolecular Conformations and Dihedral Angles
X-ray crystallography can precisely measure bond lengths, bond angles, and dihedral angles within the molecule. This data would reveal the preferred conformation of the hydroxymethyl group relative to the phenyl ring and any distortions from ideal geometries caused by steric hindrance between the substituents.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure would also elucidate the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and chlorine atoms. Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.
Chromatographic Methods for Purity Assessment and Mixture Separation
The purity of this compound and its separation from complex mixtures are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and accuracy in the qualitative and quantitative analysis of halogenated organic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of analysis, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For a compound with the structural characteristics of this compound, a C18 or C8 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. To improve peak shape and resolution, a small amount of an acid, like phosphoric acid or formic acid, is often added to the mobile phase. The choice of mobile phase composition can be optimized to achieve the desired separation from impurities or other components in a mixture.
Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs in the UV region. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance of the analyte.
Table 1: Illustrative HPLC Parameters for the Analysis of Halogenated Benzyl (B1604629) Alcohols
| Parameter | Value |
| Stationary Phase | C18 (Octadecyl silane), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Modifier | 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 220-280 nm |
| Injection Volume | 10-20 µL |
This table presents a typical starting point for method development based on common practices for similar halogenated aromatic compounds.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The fundamental principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for much faster analysis times without sacrificing resolution.
For the analysis of this compound, a UPLC method would offer a significant advantage in terms of throughput, which is particularly beneficial in high-throughput screening or quality control environments. A typical UPLC method would employ a sub-2 µm C18 or similar reversed-phase column. The mobile phase composition would be similar to that used in HPLC, consisting of acetonitrile or methanol and water, often with an acid modifier. Due to the smaller particle size and narrower column dimensions, the flow rate in UPLC is generally lower than in HPLC, but the analysis time is significantly reduced.
The increased sensitivity of UPLC can be particularly advantageous for the detection of trace impurities. The selection of a suitable detector, such as a photodiode array (PDA) detector, can provide additional spectral information, aiding in peak identification and purity assessment.
Table 2: Representative UPLC Parameters for the Analysis of Halogenated Aromatic Compounds
| Parameter | Value |
| Stationary Phase | Acquity UPLC BEH C18, 1.7 µm particle size |
| Column Dimensions | 50 mm x 2.1 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40-50 °C |
| Detection | UV/PDA at 220-280 nm |
| Injection Volume | 1-5 µL |
This table provides a representative set of UPLC conditions that could be adapted for the rapid and high-resolution analysis of this compound.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Fluorophenyl Methanol
Oxidation Pathways of (5-Bromo-2-chloro-4-fluorophenyl)methanol to Aldehyde or Carboxylic Acid Derivatives
The primary alcohol group of this compound is susceptible to oxidation, yielding either the corresponding aldehyde, 5-Bromo-2-chloro-4-fluorobenzaldehyde, or the carboxylic acid, 5-Bromo-2-chloro-4-fluorobenzoic acid. The final product is highly dependent on the choice of oxidizing agent and the specific reaction conditions employed. researchgate.netmdpi.com The selective oxidation of benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis, as the resulting aldehydes and carboxylic acids are valuable precursors for pharmaceuticals, fragrances, and other fine chemicals. researchgate.netmdpi.com
The conversion of this compound to its aldehyde or carboxylic acid derivative can be controlled through the careful selection of an oxidant. Mild oxidizing agents typically facilitate the selective formation of the aldehyde, preventing over-oxidation. rsc.org Conversely, strong oxidizing agents generally promote the complete oxidation to the carboxylic acid.
Selective Oxidation to Aldehyde: Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and pyrazinium dichromate (PzDC) are commonly used for the selective oxidation of benzyl alcohols to aldehydes. asianpubs.orgchemicalbook.com For instance, the oxidation of a similar compound, 2-bromo-5-fluorobenzyl alcohol, to 2-bromo-5-fluorobenzaldehyde (B45324) has been achieved with high yield using MnO₂ in dichloromethane. chemicalbook.com Catalytic systems, often employing precious metals like palladium (Pd) or ruthenium (Ru) with a "green" oxidant like molecular oxygen or air, have been extensively studied for their high selectivity in converting benzyl alcohols to benzaldehydes. mdpi.commdpi.comnih.gov These heterogeneous catalysts are advantageous as they can often be easily separated and recycled. mdpi.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the alcohol to the corresponding carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), and nitric acid. youtube.com The synthesis of 5-bromo-2-chlorobenzoic acid, a closely related structure, has been accomplished through various routes, including the hydrolysis of the corresponding nitrile or the bromination of 2-chlorobenzoic acid, illustrating pathways to this oxidation state. chemicalbook.comgoogle.comepo.org Catalytic systems using tungstate (B81510) (WO₄²⁻) with hydrogen peroxide as the oxidant have also proven effective in converting substituted benzyl alcohols into benzoic acid derivatives with high yields. mdpi.com
The table below summarizes various oxidizing agents and their general selectivity in the oxidation of substituted benzyl alcohols.
| Oxidizing Agent/System | Typical Product | Selectivity Notes |
| Manganese Dioxide (MnO₂) | Aldehyde | Highly selective for benzylic and allylic alcohols. chemicalbook.com |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant that typically stops at the aldehyde stage. asianpubs.org |
| Palladium (Pd)-based catalysts with O₂ | Aldehyde | High selectivity to benzaldehyde (B42025) is often achieved. mdpi.comnih.gov |
| Ruthenium (Ru)-based catalysts with air | Aldehyde | Can achieve complete selectivity under solvent-free conditions. mdpi.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant that readily oxidizes aldehydes further. |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | A classic, powerful oxidizing agent for primary alcohols. |
| Tungstate (WO₄²⁻) / H₂O₂ | Carboxylic Acid | Effective for converting benzyl alcohols to benzoic acids. mdpi.com |
The oxidation of benzyl alcohols can proceed through several mechanistic pathways, with the most common being hydride abstraction and hydrogen atom transfer (HAT). The operative mechanism is influenced by the nature of the oxidant, the solvent, and the electronic properties of the substituents on the aromatic ring. nsf.govrutgers.edu
Hydride Abstraction: This mechanism involves the removal of a hydride ion (H⁻) from the benzylic carbon in the rate-determining step. rsc.org This process is favored for substrates that can stabilize the resulting positive charge at the benzylic position. The electron-withdrawing nature of the bromo, chloro, and fluoro substituents on this compound would destabilize such a carbocation-like transition state, potentially disfavoring this pathway compared to unsubstituted benzyl alcohol. Kinetic studies on the oxidation of various substituted benzyl alcohols by bromine, for example, showed a Hammett plot with a negative ρ value (-2.29), indicating the development of positive charge at the reaction center, consistent with a hydride abstraction mechanism. rsc.org
Hydrogen Atom Transfer (HAT): This pathway involves the abstraction of a hydrogen atom (H•) from the benzylic C-H bond, generating a benzylic radical intermediate. rutgers.eduresearchgate.net This mechanism is often observed in oxidations involving radical species or certain metal-oxo complexes. nsf.govresearchgate.net Subsequent oxidation of the benzylic radical leads to the final product. For instance, studies on alcohol oxidation by specific metal complexes have provided direct evidence for HAT mechanisms. researchgate.net
Kinetic Isotope Effect (KIE) studies are a powerful tool for distinguishing these pathways. A significant primary KIE (kH/kD > 2) upon replacing the benzylic hydrogen with deuterium (B1214612) (e.g., in α,α-dideuteriobenzyl alcohol) indicates that the C-H bond is broken in the rate-determining step, which is a feature of both hydride abstraction and HAT mechanisms. asianpubs.orgrsc.org For example, a KIE of 6.61 was observed in the oxidation of benzyl alcohol by pyrazinium dichromate, strongly supporting the cleavage of the α-C-H bond in the rate-determining step. asianpubs.org Further differentiation often requires computational studies or analysis of substituent effects (Hammett studies), where large negative ρ values point towards charge buildup characteristic of hydride transfer. rutgers.eduacs.org
Substitution Reactions Involving Halogen and Hydroxyl Functionalities
The presence of both a hydroxyl group and reactive halogen atoms on this compound allows for distinct types of substitution reactions.
The hydroxyl group of this compound can be replaced by a nucleophile. Because the hydroxyl group is a poor leaving group, it must first be activated. A common method is protonation under acidic conditions, followed by substitution. For example, reaction with hydrogen halides (HX) can convert the alcohol into the corresponding benzyl halide. The stability of the benzylic carbocation, even when destabilized by electron-withdrawing halogens, can allow these reactions to proceed via a mechanism with significant Sₙ1 character. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be readily displaced by a wide range of nucleophiles in a classic Sₙ2 reaction.
Further substitution on the aromatic ring of this compound by an electrophile is a challenging reaction due to the cumulative deactivating effects of the three halogen substituents. pitt.edu All halogens deactivate aromatic rings towards electrophilic attack via their strong electron-withdrawing inductive effect (-I). chemistrytalk.orgmsu.edu However, they are ortho-, para-directors because their ability to donate a lone pair of electrons via resonance (+R effect) can stabilize the cationic intermediate (the σ-complex) when the attack occurs at these positions. libretexts.orgyoutube.com The hydroxymethyl group (-CH₂OH) is considered a weakly deactivating, ortho-, para-directing group.
The position of an incoming electrophile is determined by the combined directing influence of the four substituents.
Fluorine (at C4): Ortho-directing to C3 and C5.
Chlorine (at C2): Ortho-directing to C1 and C3; para-directing to C5.
Bromine (at C5): Ortho-directing to C4 and C6; para-directing to C2.
Hydroxymethyl (at C1): Ortho-directing to C2 and C6; para-directing to C4.
Considering the existing substitution pattern, the only available position for substitution is C6. The directing effects of the existing groups converge to favor this position: the hydroxymethyl group directs ortho to C6, and the bromine atom directs ortho to C6. Therefore, electrophilic aromatic substitution, if it occurs, would be strongly directed to the C6 position.
The table below summarizes the electronic effects of the substituents on the phenyl ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -CH₂OH | 1 | Weakly Withdrawing (-I) | None | Weakly Deactivating | Ortho, Para |
| -Cl | 2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -F | 4 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -Br | 5 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
Influence of Halogen and Hydroxyl Substituents on Reaction Kinetics and Thermodynamics
The rate and equilibrium of reactions involving this compound are significantly modulated by its substituents.
Kinetics: For reactions involving the benzylic alcohol, such as oxidation or nucleophilic substitution proceeding through a cation-like transition state (Sₙ1 character), the strong inductive electron withdrawal by the three halogens decreases the electron density at the benzylic carbon. This destabilizes any developing positive charge in the transition state, thereby slowing the reaction rate compared to unsubstituted benzyl alcohol. researchgate.net For electrophilic aromatic substitution, the combined deactivating -I effects of the halogens greatly reduce the nucleophilicity of the aromatic ring, making these reactions kinetically slow and requiring harsh conditions. libretexts.org The reactivity order for halogens as deactivators is generally related to their electronegativity, with fluorine being the most deactivating in many cases. libretexts.org
Thermodynamics: The substituents also influence the thermodynamics of reactions by affecting the stability of reactants and products. For instance, in oxidation reactions, the electron-withdrawing groups can stabilize the product aldehyde or carboxylic acid to some extent. In electrophilic aromatic substitution, while the reaction is kinetically disfavored, the resonance stabilization (+R effect) provided by the halogens to the ortho and para positions makes the intermediates leading to these products more stable than the intermediate for meta-substitution. libretexts.org This control over intermediate stability is the thermodynamic basis for the ortho-, para-directing nature of halogens. Kinetic and thermodynamic studies of related substituted benzyl alcohol reactions have been used to quantify these electronic effects. researchgate.netnih.govarkat-usa.org
Quantitative Structure-Activity Relationships (QSAR) for Substituted Benzyl Alcohols
Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For the class of substituted benzyl alcohols, QSAR studies have been employed to understand mechanisms of action, such as toxicity or reaction rates. nih.govbohrium.com These models typically dissect the molecule into various physicochemical descriptors that quantify properties like hydrophobicity, electronic effects, and steric bulk.
The reactivity and biological activity of benzyl alcohols are often correlated with two primary parameters: hydrophobicity and electronic effects. nih.govnih.gov Hydrophobicity is commonly described by the logarithm of the 1-octanol/water partition coefficient (log P), which measures a compound's lipophilicity. spu.edu.sy Electronic effects are quantified by parameters like the Hammett sigma (σ) constant, which reflects the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov
For instance, a general QSAR equation might take the form: log(Activity) = a * log(P) + b * σ + c where 'a', 'b', and 'c' are constants derived from regression analysis of a series of compounds. nih.gov
In the context of this compound, its reactivity would be influenced by the combined hydrophobic and electronic contributions of the bromo, chloro, and fluoro substituents. Studies on various benzyl alcohols have shown that the relative importance of these parameters can depend on the specific reaction or biological system being investigated. nih.govbohrium.com For example, in some biological systems, toxicity is primarily associated with hydrophobicity, while in others, electronic effects related to radical stabilization play a more significant role. nih.gov
Table 1: Physicochemical Properties Influencing QSAR of Benzyl Alcohols
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Hydrophobicity (log P) | Measures the lipophilicity of the molecule. | The three halogen substituents (Br, Cl, F) significantly increase the overall hydrophobicity of the molecule compared to unsubstituted benzyl alcohol. |
| Electronic Effects (σ) | Quantifies the electron-withdrawing or electron-donating ability of substituents. | Bromo, chloro, and fluoro groups are all electron-withdrawing, which influences the electron density of the aromatic ring and the reactivity of the benzylic alcohol group. nih.gov |
| Steric Factors | Describes the size and shape of the molecule and its substituents. | The presence of a chlorine atom at the ortho position can introduce steric hindrance that may affect the molecule's ability to interact with active sites or its conformational preferences. |
Linear Free-Energy Relationships (e.g., Hammett Equation)
Linear Free-Energy Relationships (LFERs) provide a powerful tool for investigating reaction mechanisms by correlating changes in reaction rates or equilibrium constants with changes in the structure of the reactants. nih.gov The most well-known LFER is the Hammett equation, which quantifies the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. wikipedia.orgdalalinstitute.com
The Hammett equation is expressed as: log(k/k₀) = ρσ or log(K/K₀) = ρσ
Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant. wikipedia.org
Substituent Constant (σ): This value is characteristic of a specific substituent and its position (meta or para). It measures the electronic effect (both inductive and resonance) of the substituent relative to hydrogen. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. ic.ac.uk
Reaction Constant (ρ): This value is characteristic of a particular reaction and its conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. ic.ac.uk A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, implying a buildup of positive charge in the transition state. ic.ac.uk
For the oxidation of substituted benzyl alcohols, Hammett plots of log(k) versus σ are often used to elucidate the mechanism. researchgate.netorientjchem.org Many such oxidation reactions exhibit negative ρ values, indicating that electron-donating substituents accelerate the reaction. This supports a mechanism where a positive charge develops in the transition state, such as through hydride transfer from the benzylic carbon. orientjchem.orgsemanticscholar.org The order of reactivity for para-substituted benzyl alcohols in such cases is often p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org
In this compound, all three halogen substituents are electron-withdrawing. Based on the principles of the Hammett equation, these substituents would be expected to decrease the rate of reactions that proceed through an electron-deficient transition state (i.e., those with a negative ρ value), such as many oxidation reactions.
Table 2: Hammett Equation Parameters Relevant to Substituted Benzyl Alcohols
| Parameter | Description | Typical Values/Interpretation |
|---|---|---|
| σ (para-F) | Substituent constant for fluorine at the para position. | +0.06 |
| σ (meta-Br) | Substituent constant for bromine at the meta position. | +0.39 |
| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. ic.ac.uk | For many benzyl alcohol oxidations, ρ is negative (e.g., -0.4 to -0.9), indicating a buildup of positive charge in the transition state. acs.org |
Note: Hammett constants are position-dependent. The values provided are for illustrative purposes. The ortho-chloro substituent's effect is more complex and not captured by standard Hammett σ values due to steric and proximity effects.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to the rate of the same compound with a heavier isotope (kH) at the same position (KIE = kL/kH). nih.gov
For reactions involving benzyl alcohols, the KIE is often measured by replacing the hydrogen atom on the benzylic carbon with deuterium (Ph-CH₂-OH vs. Ph-CD₂-OH). A primary KIE (typically kH/kD > 2) is observed when the C-H bond is cleaved in the rate-determining step of the reaction. princeton.edu This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. princeton.edu
Numerous studies on the oxidation of benzyl alcohols have reported significant primary KIEs, providing strong evidence that the cleavage of the benzylic C-H bond is the rate-limiting event. acs.orgbibliomed.org For example, KIE values between 3.7 and 5.5 have been reported for various metal-catalyzed oxidations of benzyl alcohol, confirming that hydride transfer from the benzylic carbon is the slow step. acs.org A KIE value of 5.86 was observed in the oxidation of α,α-dideuteriobenzyl alcohol by imidazolium (B1220033) fluorochromate. bibliomed.org
For this compound, it is highly probable that its oxidation reactions would also exhibit a significant primary KIE. This would indicate that the crucial step in its conversion to the corresponding aldehyde involves the cleavage of the C-H bond at the benzylic position. The magnitude of the KIE can also provide insight into the structure of the transition state (e.g., whether it is "early" or "late"). acs.org
Table 3: Representative Kinetic Isotope Effects in Benzyl Alcohol Oxidation
| Catalyst System | KIE (kH/kD) | Implication | Reference |
|---|---|---|---|
| Pd(IiPr)(OAc)₂(H₂O) | 5.5 | C-H bond cleavage is rate-determining. | acs.org |
| Ru(II)/TEMPO | 5.1 | C-H bond cleavage is rate-determining. | acs.org |
| Ru(II) (Shvo's catalyst) | 3.7 | C-H bond cleavage is rate-determining. | acs.org |
| Imidazolium Fluorochromate | 5.86 | C-H bond cleavage is rate-determining. | bibliomed.org |
Conformational Dynamics and Their Impact on Reactivity
The three-dimensional structure and conformational flexibility of a molecule can have a profound impact on its chemical reactivity. For substituted benzyl alcohols, particularly those with ortho substituents like this compound, intramolecular interactions and the barriers to conformational changes are critical determinants of their behavior.
Intramolecular Interactions (e.g., OH-X Contacts, Halogen Bonding)
In ortho-halogenated benzyl alcohols, the proximity of the halogen atom (X) to the hydroxymethyl group allows for specific intramolecular interactions. One of the most significant is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen (OH···X). rsc.orgrsc.org This interaction stabilizes specific conformations of the molecule.
Studies on ortho-chloro, bromo, and iodo benzyl alcohols have shown that the most stable conformation is a chiral one where this OH···X hydrogen bond is present. rsc.orgnih.gov This intramolecular contact is often more favorable than the weak OH···π interaction with the aromatic ring that can occur in unsubstituted benzyl alcohol. rsc.org
Beyond classical hydrogen bonding, halogen bonding may also play a role. Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. While less commonly discussed in this specific intramolecular context, the electron density distribution around the bromine and chlorine atoms in this compound could influence its intermolecular aggregation and interaction with other reagents.
The presence of the ortho-chloro group in this compound strongly suggests that its conformational landscape will be dominated by a structure stabilized by an intramolecular OH···Cl hydrogen bond. This interaction would restrict the rotation of the C-O bond and the C-C bond, influencing the accessibility of the hydroxyl group and the benzylic protons for reaction.
Interconversion Barriers between Chiral and Achiral Conformations
Benzyl alcohol itself is a transiently chiral molecule, meaning it can exist as rapidly interconverting mirror-image conformations. rsc.orgresearchgate.net The introduction of an ortho-halogen substituent alters this landscape, creating distinct stable conformations. rsc.org For ortho-halogenated benzyl alcohols, at least three low-energy conformations are typically considered:
A chiral conformation stabilized by an intramolecular OH···X hydrogen bond. nih.gov
A second chiral conformation without this internal hydrogen bond. rsc.org
An achiral (planar) conformation. rsc.org
Experimental and computational studies have shown that the chiral conformation with the OH···X contact is the most stable. rsc.orgnih.gov The achiral conformation is generally found to be less stable, while the second chiral conformer (without the hydrogen bond) is often higher in energy still. rsc.org
The barriers for interconversion between these conformations are relatively low. For example, in ortho-chlorobenzyl alcohol, the barriers are predicted to be below 2 kJ/mol, allowing for facile conversion at room temperature. rsc.org However, at the low temperatures of a supersonic jet expansion, different conformers can be "frozen" and studied individually. rsc.orgnih.gov The effective chirality of a molecule is determined by the height of the interconversion barrier relative to the available thermal energy; if the barrier is low, the enantiomers rapidly interconvert, and the molecule is considered achiral on a practical timescale. nih.gov
For this compound, the dynamics would be similar. It would exist as a mixture of rapidly interconverting chiral and achiral conformations, with the population distribution favoring the chiral conformer stabilized by the OH···Cl interaction. While the interconversion barriers are low, the preference for a specific conformation can impact reactivity by dictating the orientation of the reactive groups at the moment of a chemical transformation. rsc.org
Computational and Theoretical Chemistry Studies on 5 Bromo 2 Chloro 4 Fluorophenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and predicting the properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), have been widely applied to halogenated organic compounds to understand their behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully used to determine the optimized geometry and calculate the energy of various molecules. For compounds similar to (5-Bromo-2-chloro-4-fluorophenyl)methanol, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to find the most stable molecular conformation by minimizing the total energy. researchgate.netresearchgate.netscispace.com This process provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For aromatic compounds, the MEP can reveal regions of positive and negative potential, indicating sites prone to chemical reactions. While specific studies on this compound are not detailed in the provided results, the general methodology involves using DFT calculations to generate the MEP surface, which helps in analyzing the effects of the bromo, chloro, and fluoro substituents on the electrostatic potential of the phenyl ring and the methanol (B129727) group.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related halogenated compounds, DFT calculations are employed to determine the energies of the HOMO and LUMO and to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's chemical behavior.
Computational Spectroscopy for Property Prediction and Validation
Computational spectroscopy is a powerful method for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.
Predicted Vibrational Frequencies (FT-IR, Raman)
Theoretical calculations of vibrational frequencies using DFT methods can provide a predicted infrared (IR) and Raman spectrum. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For halogenated benzenes, characteristic vibrational modes are associated with the carbon-halogen bonds and the aromatic ring. researchgate.netnih.gov Although specific data for this compound is not available, the general approach involves performing frequency calculations on the optimized geometry. The calculated frequencies are often scaled to improve agreement with experimental data.
Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. core.ac.uk This method, typically employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. For substituted aromatic compounds, the chemical shifts are sensitive to the electronic environment of the nuclei. Theoretical calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the effects of substituents on the magnetic shielding of the nuclei.
Simulated UV-Vis Spectra and Electronic Transition Analysis
Computational chemistry provides powerful tools for predicting the electronic absorption properties of molecules such as this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method to simulate UV-Vis spectra, offering insights into the electronic transitions that govern light absorption. researchgate.net By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be generated, which is invaluable for interpreting experimental data and understanding the electronic structure of the molecule.
The simulated UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring, with its conjugated π-system, is the primary chromophore. The halogen (Br, Cl, F) and hydroxymethyl (-CH₂OH) substituents significantly influence the energies of the molecular orbitals and, consequently, the absorption wavelengths.
The electronic transitions can be analyzed by examining the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO → LUMO transition is often the lowest energy transition. For this compound, the HOMO is likely to have significant contributions from the π-orbitals of the benzene (B151609) ring and the lone pair electrons of the halogen and oxygen atoms. The LUMO is expected to be a π* anti-bonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is a key determinant of the maximum absorption wavelength (λ_max).
Substituent effects play a crucial role. The halogens, being electron-withdrawing, and the hydroxymethyl group can alter the electronic distribution, affecting the energies of the molecular orbitals. TD-DFT calculations can precisely quantify these effects and predict the resulting shifts in the absorption spectrum. A detailed analysis of the simulated spectrum would involve identifying the specific orbitals contributing to each major electronic transition, providing a comprehensive understanding of the molecule's photophysical behavior.
Table 1: Simulated UV-Vis Spectral Data for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 285 | 0.02 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 260 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 230 | 0.40 | HOMO → LUMO+1 (π → π*) |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from a TD-DFT calculation.
Reaction Mechanism Modeling and Transition State Theory
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, key features such as reactants, products, intermediates, and transition states can be identified. Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org
TST posits that the rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the frequency with which it converts to the product. wikipedia.org The theory allows for the calculation of important kinetic parameters, such as the standard enthalpy, entropy, and Gibbs free energy of activation (ΔH‡, ΔS‡, and ΔG‡, respectively). wikipedia.org
For any multi-step reaction involving this compound, identifying the rate-determining step (RDS) is crucial for understanding and optimizing the reaction conditions. The RDS is the step with the highest energy barrier, which corresponds to the transition state of highest energy on the reaction coordinate diagram.
Computational methods, such as DFT, can be used to calculate the energies of all stationary points along the reaction pathway. By comparing the energy barriers for each elementary step, the RDS can be unequivocally identified. For instance, in a nucleophilic substitution reaction at the benzylic carbon, the energy barrier for the formation of the carbocation intermediate versus the concerted displacement of the hydroxyl group could be calculated to determine the operative mechanism (S_N1 vs. S_N2).
Table 2: Calculated Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Energy Barrier (kcal/mol) |
| Step 1: Protonation of -OH | TS1 | 5.2 |
| Step 2: Loss of H₂O | TS2 | 25.8 |
| Step 3: Nucleophilic Attack | TS3 | 12.5 |
Note: This table presents hypothetical data for an illustrative reaction. In this example, Step 2 would be the rate-determining step due to its significantly higher energy barrier.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby lowering the energy barriers and accelerating the reaction. For example, in a potential S_N1 reaction of this compound, a polar protic solvent would be expected to stabilize the carbocation intermediate and the leaving group, thus favoring this pathway. The Grunwald-Winstein equation is often used to analyze the effect of solvent ionizing power and nucleophilicity on reaction rates. nih.govresearchgate.net
Conversely, non-polar solvents might favor concerted mechanisms that avoid the formation of charged intermediates. By performing calculations in different solvent models, a theoretical chemist can predict how the reaction mechanism and kinetics will change with the solvent environment, providing valuable guidance for experimental work. plos.orgresearchgate.net
Intermolecular and Intramolecular Interactions Analysis
The non-covalent interactions within and between molecules of this compound are critical in determining its physical properties, crystal packing, and biological activity. Computational methods are adept at characterizing and quantifying these weak interactions.
Hydrogen Bonding: The hydroxymethyl group in this compound can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). nih.gov In the solid state, this can lead to the formation of extensive hydrogen bonding networks, which significantly influence the crystal lattice energy and melting point. Intramolecular hydrogen bonding between the -OH group and the adjacent fluorine atom is also a possibility that can be investigated computationally. nih.gov
Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. acs.org This occurs due to the presence of a region of positive electrostatic potential (a σ-hole) on the halogen atom opposite to the C-X bond. acs.org These halogen bonds can form with Lewis bases, such as the oxygen atom of the hydroxymethyl group or solvent molecules, and can play a significant role in molecular recognition and crystal engineering. nih.gov
The electron-rich aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. researchgate.net These interactions, arising from the dispersion forces between the π-electron clouds, are important in the solid-state packing of the molecule and in its potential interactions with biological targets, such as enzymes or receptors.
The geometry of the π-π stacking can vary, with common arrangements being face-to-face (sandwich) and face-to-edge (T-shaped). The presence of multiple halogen substituents on the ring can modulate the quadrupole moment of the aromatic system, influencing the strength and preferred geometry of these interactions. Computational analysis can provide detailed information on the energetics and geometries of these π-π stacking arrangements.
Absence of Publicly Available Thermodynamic Data for this compound
A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies detailing the thermodynamic properties of the chemical compound this compound.
Despite a thorough investigation into established resources such as the National Institute of Standards and Technology (NIST) chemical database and PubChem, as well as broader searches for theoretical and computational studies, no published data pertaining to the enthalpy, entropy, or Gibbs free energy of this compound could be located.
This lack of information indicates that the thermodynamic characteristics of this particular compound have not been a subject of published research in the accessible public domain. Computational chemistry studies, which would typically provide calculated estimates for these properties, also appear to be absent for this molecule.
Consequently, it is not possible to provide the requested data tables and detailed research findings for the thermodynamic property calculations of this compound at this time. Further original research, including quantum chemical calculations, would be required to determine these values.
Advanced Applications of 5 Bromo 2 Chloro 4 Fluorophenyl Methanol in Organic Synthesis and Derivatization
Role as a Key Synthetic Building Block for Complex Organic Molecules
The strategic positioning of multiple functional groups on (5-Bromo-2-chloro-4-fluorophenyl)methanol makes it a potent building block in multi-step organic synthesis. The distinct reactivity of the hydroxyl moiety and the halogenated ring allows for selective and sequential modifications, enabling the controlled assembly of elaborate target molecules.
The primary alcohol group (-CH₂OH) is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Common derivatization strategies include etherification and esterification, which are fundamental for creating derivatives or for use as protecting groups during synthesis. gcms.cz
Etherification: The hydroxyl group can be readily converted into an ether. For instance, alkylation using an alkyl halide (like 3-bromopropyne) in the presence of a base (such as sodium hydride) in a solvent like tetrahydrofuran (B95107) (THF) yields the corresponding ether derivative. nih.govresearchgate.net This reaction is crucial for linking the benzyl (B1604629) core to other molecular fragments.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions leads to the formation of esters. This transformation is valuable for modifying the molecule's polarity and biological activity.
Oxidation: The primary alcohol can be oxidized to form either the corresponding aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild reagents like pyridinium (B92312) chlorochromate (PCC) typically yield the aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) can produce the carboxylic acid.
Table 1: Representative Reactions at the Hydroxyl Moiety
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-CH₂-O-R) |
| Esterification | Carboxylic acid / Acyl chloride | Ester (-CH₂-O-CO-R) |
| Mild Oxidation | PCC, MnO₂ | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |
The aromatic ring of this compound is decorated with three different halogens, each offering potential for selective functionalization. The bromine atom, in particular, is a versatile site for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The reactivity of halogens towards organometallic reagents typically follows the order I > Br > Cl > F, suggesting that the carbon-bromine bond is the most likely site for initial reaction in transformations like Suzuki, Heck, or Sonogashira couplings. This selective reactivity allows for the stepwise introduction of new substituents onto the aromatic core, a critical strategy in the synthesis of complex molecules. nih.gov The electron-withdrawing nature of the fluorine and chlorine atoms further influences the electronic environment of the ring, affecting its susceptibility to both electrophilic and nucleophilic attack.
Precursor for Advanced Pharmaceutical Intermediates (General Application)
Halogenated benzyl derivatives are foundational intermediates in medicinal chemistry, frequently appearing in the structure of modern pharmaceuticals. This compound and its precursors, such as 5-bromo-2-chlorobenzoic acid, are key starting materials in the synthesis of glucopyranosyl-substituted benzyl-benzene derivatives. google.comgoogle.com These derivatives are a class of compounds investigated for their therapeutic potential, notably as inhibitors of the sodium-glucose cotransporter 2 (SGLT2). google.comgoogle.com.pg
A significant application of this chemical scaffold is in the synthesis of C-aryl glucosides, a class of drugs used to treat type 2 diabetes. google.comgoogle.com.pg In these syntheses, the substituted benzyl moiety, derived from intermediates like this compound, forms the aglycone part of the final drug molecule.
The general synthetic approach involves several key steps:
Preparation of the Benzyl Moiety: Starting from a precursor like 5-bromo-2-chlorobenzoic acid, a series of reactions including acylation (e.g., Friedel-Crafts reaction) and subsequent reduction are performed to create a substituted diphenylmethane (B89790) structure. google.comgoogle.com this compound can serve as a key precursor in building this central structure.
Glycosylation: The substituted benzyl-benzene intermediate is then coupled with a protected glucose derivative, such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. google.com This crucial step, often mediated by a strong base like butyllithium, forms the C-C bond between the aromatic ring and the glucose sugar.
Deprotection: Finally, the protecting groups on the glucose moiety are removed to yield the final glucopyranosyl-substituted benzyl-benzene derivative. google.com
This synthetic route has been pivotal in the development of SGLT2 inhibitors like Dapagliflozin and Empagliflozin (B1684318), where the 5-bromo-2-chloro-benzyl group is a common structural feature. google.comgoogle.com
In the synthesis of complex pharmaceutical agents, controlling stereochemistry is paramount as different stereoisomers can have vastly different pharmacological activities. While this compound itself is achiral, it is used to build larger molecules where chirality is introduced in other parts of the structure. google.com
For example, in the synthesis of empagliflozin intermediates, a chiral tetrahydrofuran moiety is attached to the phenyl ring of the aglycone. google.compharmaffiliates.com The synthesis often specifies the use of a particular enantiomer, such as (S)-3-hydroxytetrahydrofuran, to ensure the final product has the correct three-dimensional orientation for optimal biological activity. google.com The development of synthetic routes that allow for the selective formation of the desired stereoisomer is a key area of research, ensuring the therapeutic efficacy of the final drug compound. google.com
Exploration in Material Science: Derivatives for Liquid Crystals or Other Advanced Materials
While the primary application of this compound has been in pharmaceutical synthesis, its structural features suggest potential for exploration in material science. Highly halogenated aromatic compounds are of interest as precursors for advanced materials due to the unique electronic and physical properties conferred by the halogen atoms.
The presence of multiple, highly electronegative halogen atoms (F, Cl, Br) on the benzene (B151609) ring creates a significant dipole moment and influences the molecule's polarizability. These properties are critical in the design of liquid crystals and other organic electronic materials. By derivatizing the hydroxyl group to attach different mesogenic (liquid crystal-forming) units, it may be possible to create novel compounds with specific phase behaviors and electro-optical properties. The rigid, substituted phenyl core is a common feature in many liquid crystal structures. However, the application of this compound derivatives in this field remains a speculative but promising area for future research.
Future Research Directions and Outlook for 5 Bromo 2 Chloro 4 Fluorophenyl Methanol
Development of Greener and More Sustainable Synthetic Protocols
The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize its environmental impact. ispe.orgmdpi.comacsgcipr.orgbiospectrumasia.compfizer.com Future research on (5-Bromo-2-chloro-4-fluorophenyl)methanol will likely prioritize the development of more sustainable synthetic routes. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. wipo.int Greener approaches could include:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic hydrogenation for the reduction of the precursor, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216), would significantly improve the atom economy and reduce waste.
Flow Chemistry: Implementing continuous flow processes can enhance reaction efficiency, improve safety, and reduce energy consumption compared to traditional batch processing. biospectrumasia.com
Benign Solvents: The exploration of greener solvents, such as water, ionic liquids, or supercritical fluids, can replace volatile and toxic organic solvents commonly used in organic synthesis. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative for the synthesis of this compound and its derivatives.
| Green Chemistry Approach | Potential Benefits |
| Catalytic Hydrogenation | Higher atom economy, reduced waste |
| Flow Chemistry | Improved efficiency and safety, lower energy consumption |
| Benign Solvents | Reduced toxicity and environmental impact |
| Biocatalysis | High selectivity, mild reaction conditions |
Comprehensive Investigation of Stereoselective Synthetic Routes
While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are highly relevant for the creation of chiral analogues that may possess interesting biological activities. The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.orgresearchgate.netrsc.orgnih.gov
Future research could explore the asymmetric reduction of (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone analogues with prochiral centers. This could be achieved through the use of chiral catalysts, such as:
Oxazaborolidine catalysts (CBS reduction): These have been extensively used for the enantioselective reduction of prochiral ketones. nih.gov
Transition metal catalysts with chiral ligands: Ruthenium, rhodium, and iridium complexes with chiral ligands are highly effective for asymmetric transfer hydrogenation of ketones. acs.org
Biocatalysts: Enzymes such as ketoreductases can exhibit exquisite stereoselectivity in the reduction of ketones.
The development of such stereoselective routes would open the door to the synthesis of a wider range of structurally diverse and potentially bioactive molecules derived from the this compound scaffold.
Deeper Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Studies
The unique substitution pattern of this compound, with three different halogen atoms on the phenyl ring, presents a compelling case for detailed structure-reactivity studies. The electronic and steric effects of these halogens can significantly influence the reactivity of the benzylic alcohol and the aromatic ring in subsequent transformations.
Advanced physical organic studies, combining experimental and computational methods, can provide a deeper understanding of these relationships. nih.govnih.govacs.orgelsevierpure.comacs.org Key areas for future investigation include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, bond energies, and reaction mechanisms involving this molecule. This can help in predicting the most favorable sites for electrophilic or nucleophilic attack and in understanding the transition states of various reactions.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can quantify the impact of each halogen substituent on reaction rates.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as NMR and X-ray crystallography, can provide precise information about the molecule's conformation and intermolecular interactions, which can influence its reactivity.
A thorough understanding of the structure-reactivity relationships will enable more rational design of synthetic routes and the prediction of the properties of novel derivatives.
Application of Machine Learning and AI in Predictive Synthesis and Property Design
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that are not immediately obvious to human chemists.
Reaction Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and functionalization of this compound.
Property Prediction: AI models can be used to predict the physicochemical and biological properties of new derivatives of this compound, helping to prioritize the synthesis of compounds with desired characteristics.
The integration of AI into the research and development workflow for this compound has the potential to significantly accelerate the discovery of new applications and more efficient manufacturing processes.
Exploration of New Catalytic Systems for Functionalization and Transformation
The bromine atom in this compound provides a versatile handle for a wide range of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on exploring new and more efficient catalytic systems for the functionalization of this position. mdpi.comcetjournal.itrsc.orgsemanticscholar.orgscirp.org
Key areas of investigation include:
Suzuki-Miyaura Coupling: The development of more active and robust palladium catalysts will enable the coupling of this compound with a wider range of boronic acids and esters under milder conditions.
Sonogashira Coupling: New copper-free or palladium-based catalytic systems could facilitate the efficient coupling with terminal alkynes, leading to the synthesis of novel acetylenic derivatives. rsc.orgsemanticscholar.orgscirp.org
Buchwald-Hartwig Amination: The development of advanced catalysts for C-N bond formation would allow for the introduction of various amine functionalities, significantly expanding the chemical space accessible from this starting material.
Photoredox Catalysis: The use of light-mediated catalysis offers a powerful and sustainable approach to a variety of chemical transformations that could be applied to the functionalization of this compound.
The exploration of these and other modern catalytic methods will be crucial for unlocking the full synthetic potential of this versatile building block.
Q & A
What are the optimal synthetic routes for (5-Bromo-2-chloro-4-fluorophenyl)methanol, and how can reaction conditions be systematically optimized?
Basic Research Question
Methodological Answer:
The synthesis typically involves halogenation and alcohol formation steps. A plausible route starts with fluorobenzene derivatives undergoing sequential electrophilic substitution for bromo and chloro groups, followed by hydroxymethylation. Key factors for optimization include:
- Temperature control : Halogenation (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃) requires precise temperatures (0–5°C for bromination, 25–50°C for chlorination) to minimize side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance halogenation efficiency, while reducing agents (e.g., NaBH₄) stabilize the methanol group during hydroxymethylation.
- Solvent polarity : Use aprotic solvents (e.g., DCM or THF) to avoid nucleophilic interference.
Reference Example : Similar halogenated methanol derivatives (e.g., (2-chloro-5-ethoxy-4-fluorophenyl)methanol) are synthesized via sequential halogenation and alcohol formation, with yields improved by iterative adjustments to stoichiometry and reaction time .
How can spectroscopic techniques (NMR, MS, IR) be employed to unambiguously characterize this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns and coupling constants. For example, aromatic protons adjacent to electronegative groups (Br, Cl, F) exhibit downfield shifts (~7.0–8.5 ppm). The hydroxymethyl group (-CH₂OH) appears as a singlet at ~4.5–5.0 ppm (¹H) and 60–65 ppm (¹³C).
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 238 (C₇H₅BrClFO). Fragmentation patterns (e.g., loss of -CH₂OH or halogen groups) confirm structural integrity.
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-Br/C-Cl stretches (550–800 cm⁻¹) validate functional groups.
Reference Example : Analogous compounds like (4-Butylphenyl)methanol are characterized using similar multi-spectral approaches, with NMR coupling constants resolving positional isomers .
What purification strategies are effective for isolating this compound from halogenated byproducts?
Basic Research Question
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate polar byproducts.
- Recrystallization : Dissolve the crude product in hot methanol or ethanol, then cool to 0–4°C for crystallization.
- HPLC : Employ a C18 column with methanol-water (70:30) mobile phase for high-purity isolation.
Reference Example : Bromochlorophenol derivatives are purified via recrystallization in methanol, achieving >95% purity .
How should this compound be stored to ensure stability, and what safety protocols are critical during handling?
Basic Research Question
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.
- Safety Measures : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; halogenated aromatics may exhibit toxicity to the respiratory system.
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.
Reference Example : Similar halogenated methanols, such as (3-Bromo-4-methylphenyl)methanol, require cold storage and strict PPE adherence to mitigate reactivity risks .
How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Advanced Research Question
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100–150 K.
- Structure Solution : Employ SHELXT for direct methods or SHELXD for heavy-atom phasing .
- Refinement : Refine positional and thermal parameters with SHELXL, incorporating restraints for disordered halogen atoms.
Reference Table : Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| Bond Length (C-Br) | 1.89 Å |
What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
- DoE (Design of Experiments) : Vary catalysts (Pd/C vs. Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to map reactivity.
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates.
- Controlled Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of the methanol group.
Reference Example : Chromatographic method development for halogenated phenols employs factorial designs to optimize pH and solvent composition .
How can contradictory spectral data (e.g., NMR vs. computational predictions) be systematically resolved?
Advanced Research Question
Methodological Answer:
- Iterative Validation : Cross-check experimental NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)) .
- Dynamic Effects : Account for solvent polarity and temperature in computational models.
- Error Analysis : Quantify signal-to-noise ratios in experimental data and refine basis sets in simulations.
Reference Example : Qualitative research frameworks emphasize iterative data reconciliation to address contradictions in spectral assignments .
What strategies mitigate challenges in quantifying trace impurities of this compound using LC-MS?
Advanced Research Question
Methodological Answer:
- Column Selection : Use a UPLC BEH C18 column (1.7 µm particles) for high resolution.
- Ionization Optimization : Employ ESI+ mode with 0.1% formic acid in the mobile phase to enhance ionization efficiency.
- Calibration Curves : Prepare standards spiked with known impurities (e.g., dehalogenated byproducts) for linear quantification (R² >0.99).
Reference Example : Methanol-based solutions of chlorophenol derivatives are analyzed via LC-MS with detection limits <1 ppm .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
